molecular formula C8H9ClFN3O4S B2606000 N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide CAS No. 2094350-41-9

N'-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide

Cat. No.: B2606000
CAS No.: 2094350-41-9
M. Wt: 297.69
InChI Key: IDLZWTWOYYCJHP-UHFFFAOYSA-N
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Description

N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, a sulfonyl group, and an ethoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-chloro-2-fluoropyridine, which undergoes sulfonylation to introduce the sulfonyl group.

    Sulfonylation: This step involves reacting 6-chloro-2-fluoropyridine with a sulfonyl chloride reagent under basic conditions, typically using a base such as triethylamine.

    Hydrazide Formation: The sulfonylated intermediate is then reacted with ethyl carbazate to form the ethoxycarbohydrazide moiety. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The ethoxycarbohydrazide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used but may include substituted pyridines.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Hydrolysis: Corresponding acids or amides.

Scientific Research Applications

Chemistry

In chemistry, N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The presence of the sulfonyl and ethoxycarbohydrazide groups suggests it could interact with biological targets, potentially leading to the development of new drugs or therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with biological systems. Additionally, it may find applications in materials science for the synthesis of novel polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the ethoxycarbohydrazide moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]methylcarbohydrazide
  • N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]propylcarbohydrazide

Uniqueness

Compared to similar compounds, N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide offers a unique combination of functional groups that can be exploited for various chemical transformations. Its ethoxycarbohydrazide moiety provides additional flexibility and reactivity, making it a versatile intermediate in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of N’-[(6-chloro-2-fluoropyridin-3-yl)sulfonyl]ethoxycarbohydrazide, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl N-[(6-chloro-2-fluoropyridin-3-yl)sulfonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN3O4S/c1-2-17-8(14)12-13-18(15,16)5-3-4-6(9)11-7(5)10/h3-4,13H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLZWTWOYYCJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNS(=O)(=O)C1=C(N=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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